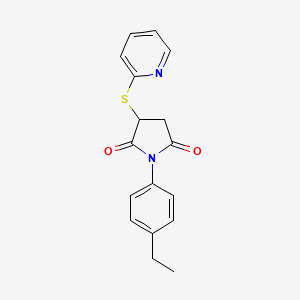
1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione, also known as TATQ, is a heterocyclic organic compound with potential applications in various fields of scientific research. TATQ is a versatile molecule with a unique chemical structure that makes it an ideal candidate for use in the development of new drugs, catalysts, and materials. In
Wissenschaftliche Forschungsanwendungen
1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. In the field of catalysis, this compound has been used as a chiral ligand in asymmetric catalysis reactions. In the field of materials science, this compound has been used as a building block for the development of new materials with unique properties. In the field of drug discovery, this compound has been studied for its potential as a lead compound for the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione is not fully understood. However, it is believed that this compound acts as a potent inhibitor of certain enzymes, including proteases and kinases. This compound has also been shown to interact with DNA and RNA, suggesting that it may have potential applications in gene therapy and gene regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound can reduce oxidative stress and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione is its unique chemical structure, which makes it an ideal candidate for use in the development of new drugs, catalysts, and materials. This compound is also relatively easy to synthesize and can be produced in high yields with minimal impurities. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione. In the field of drug discovery, this compound could be further optimized to improve its potency and selectivity as a lead compound for the development of new drugs. In the field of catalysis, this compound could be used to develop new asymmetric catalysis reactions with improved efficiency and selectivity. In the field of materials science, this compound could be used as a building block for the development of new materials with unique properties, such as high conductivity or high strength.
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-12-6-8-13(9-7-12)19-16(20)11-14(17(19)21)22-15-5-3-4-10-18-15/h3-10,14H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYSGJYXJVWSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



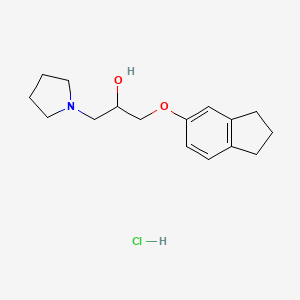
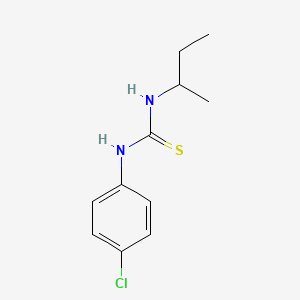
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3989091.png)
![6-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3989092.png)
![ethyl 4-[4-(2-furoyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3989096.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3989102.png)
![N-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetyl}glycine](/img/structure/B3989106.png)
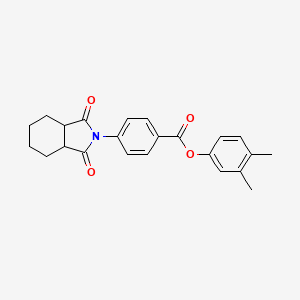

![N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B3989127.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclohexanecarboxamide](/img/structure/B3989134.png)
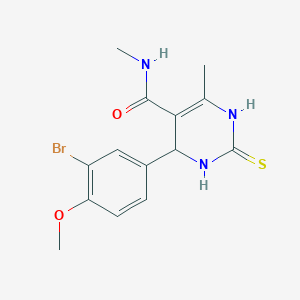
![1-[(1,3-benzothiazol-2-ylthio)acetyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3989154.png)